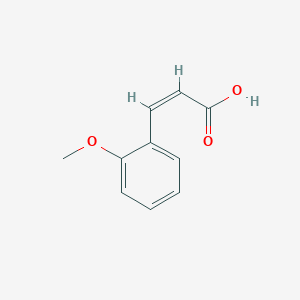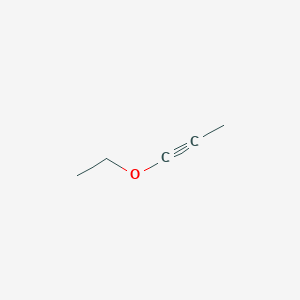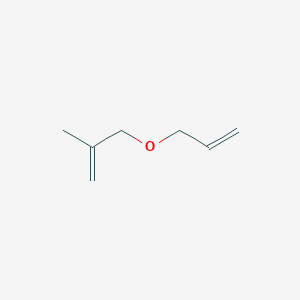
4-tert-Butyl-2-chloro-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-chloro-6-nitrophenol, also known as DTNB or Ellman’s reagent, is a yellow crystalline powder that is widely used in biochemical and physiological research. It is a thiol-reactive compound that is used to measure the concentration of sulfhydryl groups in proteins and other biomolecules.
Wirkmechanismus
4-tert-Butyl-2-chloro-6-nitrophenol reacts with sulfhydryl groups in proteins and other biomolecules to form a mixed disulfide. The reaction is catalyzed by thiol-disulfide exchange enzymes such as glutathione reductase. The reaction results in the formation of a yellow-colored compound that can be measured spectrophotometrically. The reaction is highly specific for sulfhydryl groups and does not react with other functional groups such as amino, carboxyl, or hydroxyl groups.
Biochemical and Physiological Effects
4-tert-Butyl-2-chloro-6-nitrophenol has a number of biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 4-tert-Butyl-2-chloro-6-nitrophenol also inhibits the activity of other enzymes such as glutathione reductase and thioredoxin reductase. It has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-Butyl-2-chloro-6-nitrophenol has a number of advantages for lab experiments. It is a highly specific reagent that reacts only with sulfhydryl groups and does not interfere with other functional groups. It is also a stable compound that can be stored for long periods of time. However, 4-tert-Butyl-2-chloro-6-nitrophenol has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems if not handled properly. It is also a light-sensitive compound that should be protected from light during storage.
Zukünftige Richtungen
There are a number of future directions for research involving 4-tert-Butyl-2-chloro-6-nitrophenol. One area of research is the development of new thiol-reactive compounds that are less toxic and more stable than 4-tert-Butyl-2-chloro-6-nitrophenol. Another area of research is the use of 4-tert-Butyl-2-chloro-6-nitrophenol in the development of new drugs for the treatment of diseases such as Alzheimer’s disease, Parkinson’s disease, and cancer. 4-tert-Butyl-2-chloro-6-nitrophenol has been shown to have potential as an antioxidant and anti-inflammatory agent, and further research in this area could lead to the development of new drugs with therapeutic potential.
Conclusion
In conclusion, 4-tert-Butyl-2-chloro-6-nitrophenol, also known as 4-tert-Butyl-2-chloro-6-nitrophenol or Ellman’s reagent, is a thiol-reactive compound that is widely used in biochemical and physiological research. It is a highly specific reagent that reacts only with sulfhydryl groups and has a number of biochemical and physiological effects. 4-tert-Butyl-2-chloro-6-nitrophenol has some advantages and limitations for lab experiments, and there are a number of future directions for research involving 4-tert-Butyl-2-chloro-6-nitrophenol. Further research in this area could lead to the development of new drugs with therapeutic potential.
Synthesemethoden
4-tert-Butyl-2-chloro-6-nitrophenol can be synthesized by the reaction of p-nitrophenol with tert-butylchloride in the presence of aluminum chloride. The reaction is carried out in anhydrous conditions and yields 4-tert-Butyl-2-chloro-6-nitrophenol as a yellow crystalline powder. The purity of 4-tert-Butyl-2-chloro-6-nitrophenol can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-chloro-6-nitrophenol is widely used in biochemical and physiological research as a thiol-reactive compound. It is used to measure the concentration of sulfhydryl groups in proteins, enzymes, and other biomolecules. 4-tert-Butyl-2-chloro-6-nitrophenol is also used to study the mechanism of action of drugs and enzymes. It is used to determine the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Eigenschaften
CAS-Nummer |
14593-28-3 |
|---|---|
Produktname |
4-tert-Butyl-2-chloro-6-nitrophenol |
Molekularformel |
C10H12ClNO3 |
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
4-tert-butyl-2-chloro-6-nitrophenol |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)6-4-7(11)9(13)8(5-6)12(14)15/h4-5,13H,1-3H3 |
InChI-Schlüssel |
ANIIEJHRMKMVOR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
Andere CAS-Nummern |
14593-28-3 |
Synonyme |
4-TERT-BUTYL-2-CHLORO-6-NITROPHENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



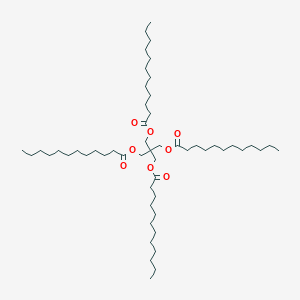
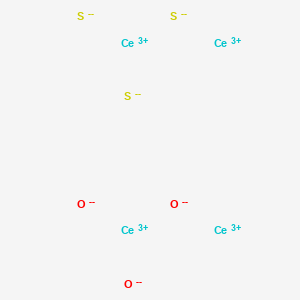
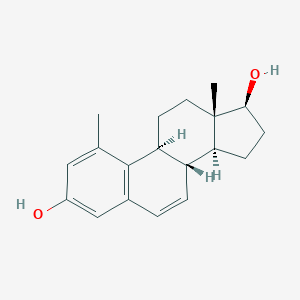
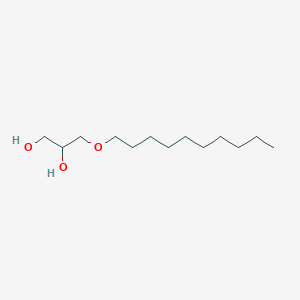
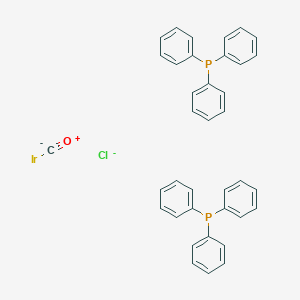
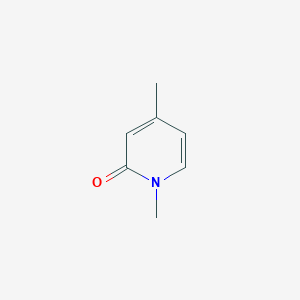
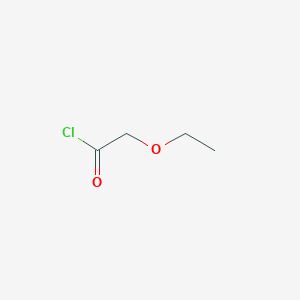
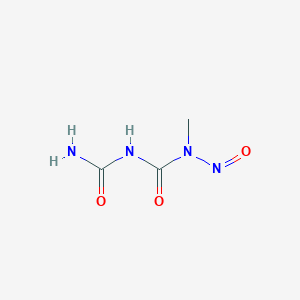
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
